Cryptomoscatone D2

Description

Properties

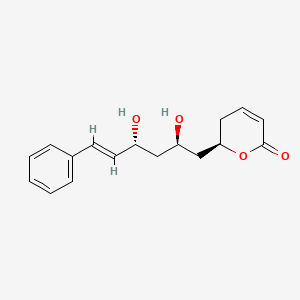

Molecular Formula |

C17H20O4 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1 |

InChI Key |

GOQOIZFMLWZVMB-GLBZDCTLSA-N |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |

Canonical SMILES |

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery, Isolation, and Characterization of Cryptomoscatone D2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptomoscatone D2 is a naturally occurring styrylpyrone isolated from the plant species Cryptocarya mandiocanna.[1] This compound has attracted scientific interest due to its cytotoxic properties against human cancer cell lines.[1] The structural elucidation, particularly its stereochemistry, was definitively established through total synthesis and comparative analysis of spectroscopic data with the natural product.[1][2] This guide provides a detailed overview of the methodologies for its discovery, isolation, and preliminary biological evaluation, presenting key data and experimental workflows for the scientific community.

Discovery and Isolation

The discovery of this compound stemmed from screening programs focused on identifying bioactive compounds from natural sources.

2.1 Biological Source this compound was isolated from Cryptocarya mandiocanna, a plant species utilized in Brazilian popular medicine.[1]

2.2 Extraction and Isolation Protocol The isolation process involves a systematic extraction and fractionation procedure to separate this compound from the complex chemical matrix of the crude plant extract.

Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Extraction: 3.6 kg of dried and powdered plant material from C. mandiocanna were extracted by maceration with methylene chloride. This process was repeated three times to ensure exhaustive extraction.[1]

-

Concentration: The resulting organic solvent was concentrated under reduced pressure to yield the crude extract.[1]

-

Liquid-Liquid Fractionation: The crude extract was first partitioned between a methanol/water (9:1 v/v) solution and hexane. The hydroalcoholic phase was retained and subsequently partitioned against ethyl acetate (EtOAc) from a methanol/water (6:4 v/v) solution.[1]

-

Chromatographic Purification: The fractions obtained from the liquid-liquid partitioning were subjected to further separation using techniques such as column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure this compound.

Quantitative Extraction Data

| Parameter | Value | Reference |

| Starting Biomass (C. mandiocanna) | 3.6 kg | [1] |

| Crude Extract Yield | 265 g | [1] |

Structural Elucidation

The definitive structure and absolute configuration of this compound were determined using a combination of spectroscopic analysis and total synthesis.

3.1 Spectroscopic Techniques The molecular structure was elucidated using standard spectroscopic methods. The stereochemistry was ultimately confirmed by comparing the spectroscopic data of the isolated natural product with that of synthetically produced stereoisomers.[2]

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and chemical formula (C₁₇H₂₀O₄, MW: 288.34).[3] |

| 1D NMR (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework. |

| 2D NMR (COSY, HMBC, etc.) | Determination of atomic connectivity and relative stereochemistry. |

| Circular Dichroism (CD) | Comparison of chiroptical properties between natural and synthetic samples to establish absolute configuration.[2] |

3.2 Confirmation by Total Synthesis The first total synthesis was crucial in confirming the structure and assigning the absolute configuration of this compound.[2][4] Key chemical reactions employed in the synthetic routes include:

Biological Activity: In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects on human cervical cancer cell lines.

4.1 Experimental Protocol: MTT Assay

-

Cell Seeding: Human cervical cancer cells (HeLa and SiHa) were seeded in 96-well plates at a density of 2.5 x 10⁴ cells per well and allowed to attach for 24 hours.[1]

-

Compound Treatment: Cells were treated with this compound at various concentrations in serum-free medium for specified durations.[1]

-

MTT Incubation: After treatment, the medium was replaced with a solution containing 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) (5 mg/mL) and incubated for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: The medium was removed, and the resulting formazan crystals were solubilized in 100 μL of dimethyl sulfoxide (DMSO).[1]

-

Data Acquisition: The optical density was measured at 540 nm to determine cell viability.[1]

Summary of Cytotoxicity Study Parameters

| Parameter | Details | Reference |

| Cell Lines | HeLa (HPV-infected), SiHa (HPV-infected) | [1] |

| Compound | This compound | [1] |

| Concentrations | 15, 30, 60, and 90 μM | [1] |

| Treatment Durations | 6, 24, and 48 hours | [1] |

Potential Signaling Pathway

While the precise molecular mechanism of this compound is still under investigation, its cytotoxic activity suggests interference with core cellular survival pathways. One of the commercial suppliers lists p53 as a target.[3] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. A plausible, though hypothetical, mechanism is the activation of the p53 pathway leading to programmed cell death.

Hypothetical p53-Mediated Apoptosis Pathway

Caption: Hypothetical pathway of p53-mediated apoptosis induced by this compound.

References

Cryptocarya mandiocanna: A Comprehensive Technical Guide to the Isolation and Activity of Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cryptocarya mandiocanna as a natural source of the bioactive styrylpyrone, Cryptomoscatone D2. It details the methodologies for the extraction, fractionation, and purification of this compound. Furthermore, this document summarizes the current understanding of this compound's biological activity, with a focus on its dose- and time-dependent cytotoxicity against various human cancer cell lines. While identified as a G2 checkpoint inhibitor, its precise molecular target within this pathway remains an area for further investigation. This guide aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this compound.

Introduction

The genus Cryptocarya, belonging to the Lauraceae family, is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and styrylpyrones. These compounds have garnered significant interest for their potential pharmacological activities. Cryptocarya mandiocanna, a species found in the Brazilian Atlantic Forest, has been identified as a natural source of this compound, a styrylpyrone that has demonstrated notable cytotoxic effects against cancer cell lines. This guide provides a technical framework for the isolation of this compound from C. mandiocanna and an analysis of its biological activity, particularly its role as a G2 phase cell cycle checkpoint inhibitor.

Isolation of this compound from Cryptocarya mandiocanna

Plant Material

Dried and powdered leaves of Cryptocarya mandiocanna are utilized for the extraction process.

Experimental Protocol: Extraction and Fractionation

The following protocol outlines the steps for the extraction and initial fractionation of this compound from the leaves of C. mandiocanna:

-

Maceration: The powdered leaves (e.g., 3.6 kg) are subjected to maceration with methylene chloride (3x) to yield a crude extract after concentration.

-

Liquid-Liquid Extraction (Hexane/Methanol-Water): The crude extract is first partitioned between a 9:1 (v/v) mixture of methanol/water and hexane. The hydroalcoholic phase is retained.

-

Liquid-Liquid Extraction (Ethyl Acetate/Methanol-Water): The hydroalcoholic phase from the previous step is then partitioned between a 6:4 (v/v) mixture of methanol/water and ethyl acetate. The ethyl acetate phase, containing the compounds of interest, is collected.

-

Solid-Phase Extraction (SPE): The concentrated ethyl acetate phase is fractionated using solid-phase extraction on a silica gel column (63-200 μm). Elution is performed with a gradient of hexane and ethyl acetate mixtures to separate fractions based on polarity.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

While a specific, detailed preparative HPLC protocol for this compound is not extensively documented in the available literature, a general approach for the purification of styrylpyrones from Cryptocarya species can be adapted. An HPLC-PAD (Photodiode Array Detector) method has been successfully used for the analysis of styrylpyrones from Cryptocarya moschata, suggesting a similar approach for purification.

General Preparative HPLC Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient system of water (A) and acetonitrile or methanol (B) is typically effective. |

| Detection | UV detection, with the wavelength optimized for the absorbance maximum of this compound. |

| Flow Rate | Adjusted based on the column dimensions and particle size for optimal separation. |

| Sample Preparation | Fractions from the SPE are dissolved in a suitable solvent (e.g., methanol) and filtered before injection. |

Note: Method development and optimization are crucial to achieve high purity of the target compound.

Biological Activity of this compound

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2.5 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 15, 30, 60, and 90 μM) for different time intervals (e.g., 6, 24, and 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 μL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle control.

The following table summarizes the reported cytotoxic effects of this compound on various cell lines.

| Cell Line | Cancer Type | Treatment Concentrations (µM) | Treatment Durations (hours) | Observed Effect |

| HeLa | Cervical Carcinoma | 15, 30, 60, 90 | 6, 24, 48 | High dose- and time-dependent cytotoxicity. |

| SiHa | Cervical Carcinoma | 15, 30, 60, 90 | 6, 24, 48 | High dose- and time-dependent cytotoxicity. |

| C33A | Cervical Carcinoma | 15, 30, 60, 90 | 6, 24, 48 | High dose- and time-dependent cytotoxicity. |

| MRC-5 | Normal Lung Fibroblast | 15, 30, 60, 90 | 6, 24, 48 | Cytotoxicity observed, though some studies suggest it may be less pronounced than in certain cancer cell lines at specific time points. |

Mechanism of Action: G2 Checkpoint Inhibition

This compound has been identified as a G2 phase cell cycle checkpoint inhibitor. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Inhibition of this checkpoint can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1 checkpoint.

The precise molecular target of this compound within the G2 checkpoint signaling cascade has not yet been fully elucidated. The key proteins involved in this pathway include Ataxia Telangiectasia and Rad3-related protein (ATR), Checkpoint kinase 1 (Chk1), Wee1 kinase, and the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly modulate the activity of one or more of these proteins.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and bioactivity screening of this compound.

G2/M Checkpoint Signaling Pathway

Caption: The G2/M checkpoint pathway and the hypothesized role of this compound.

Conclusion and Future Directions

Cryptocarya mandiocanna represents a valuable natural source of this compound, a compound with demonstrated cytotoxic potential against cancer cells. The methodologies outlined in this guide provide a foundation for the isolation and further investigation of this styrylpyrone. While its activity as a G2 checkpoint inhibitor is established, a critical next step for drug development is the precise identification of its molecular target(s) within the G2/M regulatory network. Future research should focus on detailed mechanistic studies, including in vitro kinase assays and molecular docking simulations, to elucidate the direct interactions of this compound with key checkpoint proteins. A comprehensive understanding of its mechanism of action will be pivotal in harnessing the full therapeutic potential of this promising natural product.

A Technical Guide to the Natural Sources of Styrylpyrones, Including Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of styrylpyrones, with a specific focus on Cryptomoscatone D2. It details the producing organisms, quantitative data on yields, experimental protocols for isolation and characterization, and the signaling pathways modulated by these bioactive compounds.

Natural Sources of Styrylpyrones

Styrylpyrones are a class of polyphenolic compounds characterized by a styryl group attached to a pyrone ring. These compounds are found in both the plant and fungal kingdoms.

Plant Sources

Styrylpyrones have been isolated from various angiosperm plants, particularly within the Lauraceae and Piperaceae families. A notable example is the genus Cryptocarya, from which this compound has been identified.

-

Cryptocarya mandiocanna : This Brazilian tree from the Lauraceae family is the primary natural source of This compound . It is isolated from the leaves of this plant.[1][2]

Fungal Sources

A rich and diverse array of styrylpyrones are produced by fungi, predominantly from the Hymenochaetaceae family, with the genera Phellinus and Inonotus being the most prolific producers.[2][3] These fungi synthesize a variety of styrylpyrones, including hispidin and its derivatives.

-

Phellinus linteus : This medicinal mushroom is a well-known producer of various styrylpyrones, including hispidin and hypholomine B .[4][5]

-

Inonotus obliquus (Chaga mushroom): This fungus is another significant source of styrylpyrones.[3][5]

-

Inonotus hispidus : This species is a known producer of hispidin .[2]

-

Phellinus igniarius , Phellinus ribis , and Inonotus xeranticus have also been identified as producers of a diverse range of styrylpyrone-type polyphenols.[3]

Data Presentation: Quantitative Analysis of Styrylpyrones

The following tables summarize the quantitative data on the yield and concentration of this compound and other representative styrylpyrones from their natural sources.

Table 1: Yield of this compound from Cryptocarya mandiocanna

| Compound | Source Organism | Plant Part | Starting Material (Dry Weight) | Yield | Reference |

| This compound | Cryptocarya mandiocanna | Leaves | 3.6 kg | 169 mg | [2] |

Table 2: Content and Yield of Styrylpyrones from Fungal Sources

| Compound/Fraction | Source Organism | Source Type | Concentration/Yield | Reference |

| Styrylpyrone-Enriched Ethyl Acetate Fraction | Phellinus linteus | Mycelia | 2.06% (w/w) | [4] |

| Hispidin | Phellinus linteus | Culture Broth | ~2.5 mg/mL | |

| Hispidin | Inonotus hispidus | Not specified | 159.56 µg/g | [2] |

| Hypholomine B | Phellinus linteus | Mycelia | Major constituent in styrylpyrone-enriched extract | [6] |

| Triterpenoids (including styrylpyrones) | Inonotus obliquus | Outer Part (Sclerotium) | Higher than inner part | [7] |

Experimental Protocols

Isolation and Purification of this compound from Cryptocarya mandiocanna

This protocol is based on the methodology described in the literature.[1][2]

-

Extraction :

-

Dried and powdered leaves of C. mandiocanna (3.6 kg) are macerated with methylene chloride (3x).

-

The solvent is concentrated to yield the crude extract (265 g).

-

-

Solvent Partitioning :

-

The crude extract is subjected to liquid-liquid extraction with methanol/water (9:1 v/v) and hexane.

-

The resulting hydroalcoholic phase is further partitioned with methanol/water (6:4 v/v) and ethyl acetate.

-

The ethyl acetate phase (55 g) is collected.

-

-

Chromatographic Separation :

-

The ethyl acetate fraction is subjected to solid-phase extraction (SPE) on a silica gel column, eluting with a hexane and ethyl acetate gradient.

-

The fraction eluted with 8:2 (v/v) hexane/ethyl acetate (5.0 g) is further purified by low-pressure liquid chromatography (LPLC) on a silica gel column with a hexane/ethyl acetate/methanol gradient.

-

Subfraction 7 is collected for final purification.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

The final purification is achieved by reversed-phase preparative HPLC on a C18 column.

-

Column : Phenomenex Luna 10 Phenylhexyl, 250 x 21.2 mm, 10 µm

-

Mobile Phase : Methanol/Water 43:57 (v/v)

-

Flow Rate : 12 mL/min

-

This yields 169 mg of pure this compound.

-

-

Characterization :

-

The structure of the isolated compound is confirmed by UV, 1H, and 13C NMR spectroscopy.

-

General Protocol for Extraction and Isolation of Styrylpyrones from Phellinus and Inonotus Species

This protocol is a generalized procedure based on methodologies reported for the extraction and purification of styrylpyrones from fungal sources.[4][5][8]

-

Extraction :

-

Dried and powdered fungal material (fruiting bodies or mycelia) is extracted with 75% methanol.

-

The extract is filtered and concentrated under reduced pressure.

-

-

Solvent Partitioning :

-

The crude methanol extract is partitioned with n-hexane to remove nonpolar compounds.

-

The methanol phase is then partitioned with ethyl acetate to extract medium-polarity compounds, including styrylpyrones.

-

The ethyl acetate fraction is collected and concentrated.

-

-

Chromatographic Purification :

-

The ethyl acetate extract is subjected to column chromatography on Sephadex LH-20.

-

Further purification is achieved by preparative reversed-phase HPLC.

-

Column : C18 column (e.g., Kromasil 100 C18, 5 µm, 4.6 x 250 mm).[9]

-

Mobile Phase : A gradient of acetonitrile in water containing 0.1% formic acid is commonly used. A typical gradient could be: 10% acetonitrile for 3 min, then a linear gradient to 35% acetonitrile over 7 min, followed by a gradient to 95% acetonitrile.[5]

-

Flow Rate : Typically around 0.3 - 1 mL/min for analytical scale, and scaled up for preparative HPLC.[5][9]

-

Detection : UV detection at a wavelength where styrylpyrones show strong absorbance (e.g., 227 nm or 254 nm).[9]

-

-

Characterization :

-

The purified compounds are identified and characterized using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry (MS).

-

Signaling Pathways and Biological Activities

Styrylpyrones exhibit a wide range of biological activities, and their effects are often mediated through the modulation of specific cellular signaling pathways.

Modulation of the SIRT1/AMPK/PGC-1α Pathway

A styrylpyrone-enriched extract from Phellinus linteus has been shown to alleviate non-alcoholic fatty liver disease (NAFLD) by activating the SIRT1/AMPK/PGC-1α signaling pathway.[4][5][10][11] This pathway is a key regulator of cellular energy homeostasis.

-

AMPK (AMP-activated protein kinase) : An energy sensor that is activated when cellular ATP levels are low.

-

SIRT1 (Sirtuin 1) : A protein deacetylase that plays a crucial role in metabolism and cellular stress responses.

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) : A transcriptional coactivator that regulates mitochondrial biogenesis and fatty acid oxidation.

The styrylpyrone extract from P. linteus was found to significantly increase the protein expression of phosphorylated AMPK (p-AMPK), SIRT1, and PGC-1α.[6][11]

Styrylpyrone activation of the SIRT1/AMPK/PGC-1α pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses. Some styrylpyrone-related compounds, specifically 2-styrylchromones, have demonstrated the ability to inhibit the activation of NF-κB.[1][12] This suggests a potential anti-inflammatory mechanism of action for this class of compounds. The inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines.

References

- 1. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Composition of Triterpenoids in Inonotus obliquus and Their Anti-Proliferative Activity on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effect of Styrylpyrone Extract of Phellinus linteus on Hepatic Steatosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect of Styrylpyrone Extract of Phellinus linteus on Hepatic Steatosis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Screening of Cryptomoscatone D2 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity of Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna. The document focuses on its cytotoxic effects and its identified mechanism as a cell cycle inhibitor, presenting key experimental data and methodologies for scientific and drug development professionals.

Core Bioactivity: Cytotoxicity

This compound has demonstrated significant dose- and time-dependent cytotoxicity against several human cell lines. A key study investigating its effects on human cervical carcinoma cell lines (HeLa and SiHa), a non-HPV infected cervical carcinoma cell line (C33A), and a normal human lung fibroblast cell line (MRC-5) revealed its potent antiproliferative properties.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following tables summarize the percentage of cell survival after continuous exposure to various concentrations of this compound for 6, 24, and 48 hours.

Table 1: Cytotoxic Effects of this compound on HeLa Cells

| Concentration (µM) | % Cell Survival (6h) | % Cell Survival (24h) | % Cell Survival (48h) |

| 15 | ~95% | ~85% | ~75% |

| 30 | ~90% | ~70% | ~50% |

| 60 | ~80% | ~40% | ~20% |

| 90 | ~70% | ~20% | ~10% |

Table 2: Cytotoxic Effects of this compound on SiHa Cells

| Concentration (µM) | % Cell Survival (6h) | % Cell Survival (24h) | % Cell Survival (48h) |

| 15 | ~100% | ~95% | ~90% |

| 30 | ~100% | ~90% | ~80% |

| 60 | ~95% | ~80% | ~60% |

| 90 | ~90% | ~70% | ~40% |

Table 3: Cytotoxic Effects of this compound on C33A Cells

| Concentration (µM) | % Cell Survival (6h) | % Cell Survival (24h) | % Cell Survival (48h) |

| 15 | ~98% | ~90% | ~80% |

| 30 | ~95% | ~75% | ~55% |

| 60 | ~85% | ~50% | ~25% |

| 90 | ~75% | ~30% | ~15% |

Table 4: Cytotoxic Effects of this compound on MRC-5 Cells

| Concentration (µM) | % Cell Survival (6h) | % Cell Survival (24h) | % Cell Survival (48h) |

| 15 | ~100% | ~98% | ~95% |

| 30 | ~100% | ~95% | ~85% |

| 60 | ~98% | ~85% | ~70% |

| 90 | ~95% | ~75% | ~50% |

Note: The data presented are approximations derived from the graphical representations in the cited literature for illustrative purposes.

Mechanism of Action: G2 Checkpoint Inhibition

This compound has been identified as a naturally occurring G2 checkpoint inhibitor.[2] The G2 checkpoint is a critical regulatory point in the cell cycle, ensuring that DNA replication is complete and any DNA damage is repaired before the cell enters mitosis (M phase). By inhibiting this checkpoint, this compound likely induces cell cycle arrest and subsequent cell death in cancer cells, which often have compromised cell cycle regulation.

Below is a diagram illustrating the G2/M cell cycle checkpoint and the proposed point of intervention for this compound.

Caption: G2/M checkpoint inhibition by this compound.

Experimental Protocols

The following section details the methodology for the key cytotoxicity assay used to evaluate the bioactivity of this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cultured human cell lines.

Materials:

-

Human cell lines (e.g., HeLa, SiHa, C33A, MRC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60, 90 µM). Control wells include untreated cells (negative control), cells treated with DMSO at the same concentration as the highest compound dose (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (15 µg/mL) as a positive control.

-

Incubation: The plates are incubated for different time periods (e.g., 6, 24, and 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Below is a workflow diagram of the MTT assay protocol.

Caption: Workflow of the MTT assay for cytotoxicity.

References

Spectroscopic and Structural Elucidation of Cryptomoscatone D2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cryptomoscatone D2, a naturally occurring α-pyrone isolated from Cryptocarya moschata. The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its stereochemistry confirmed by total synthesis and comparison of spectroscopic data with the natural product. This document summarizes the key spectroscopic data and the experimental protocols typically employed for the isolation and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, as established from its isolation from natural sources.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the determination of the carbon skeleton and the relative stereochemistry of this compound. The data presented here is based on the initial structure elucidation studies.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.08 | d | 9.5 |

| 3 | 6.92 | dt | 9.5, 6.8 |

| 4 | 2.45 | m | |

| 5 | 4.40 | m | |

| 6 | 3.85 | m | |

| 7 | 1.70 | m | |

| 8 | 3.95 | m | |

| 9 | 1.25 | d | 6.2 |

| 10 | 6.20 | dd | 15.8, 6.5 |

| 11 | 6.60 | d | 15.8 |

| 12-16 (Ph) | 7.25-7.40 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 163.5 |

| 2 | 121.0 |

| 3 | 145.2 |

| 4 | 31.5 |

| 5 | 78.5 |

| 6 | 70.2 |

| 7 | 39.8 |

| 8 | 68.5 |

| 9 | 23.5 |

| 10 | 129.8 |

| 11 | 132.5 |

| 12 | 136.8 |

| 13, 17 | 127.8 |

| 14, 16 | 128.6 |

| 15 | 126.5 |

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Key m/z values | Interpretation |

| EIMS | 288 [M]⁺ | Molecular Ion |

| 131 | C₉H₇O⁺ fragment | |

| 105 | C₇H₅O⁺ fragment | |

| 91 | C₇H₇⁺ fragment (tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound. These protocols are based on standard practices for natural product chemistry.

Isolation of this compound

-

Plant Material Collection and Extraction: The bark of Cryptocarya moschata is collected, air-dried, and ground into a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are concentrated under reduced pressure. The dichloromethane extract, which typically contains the α-pyrones, is subjected to column chromatography over silica gel.

-

Fractionation: The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry:

-

Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer, typically with an ionization energy of 70 eV.

-

The sample is introduced directly or via a gas chromatograph.

-

The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in confirming the molecular formula and aspects of the structure.

-

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature on its isolation and synthesis.

Unraveling the Synthesis of Cryptomoscatone D2: A Technical Guide for Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered scientific interest due to its biological activities, including its role as a G2 checkpoint inhibitor.[1] Isolated from plant species of the Cryptocarya genus, such as Cryptocarya moschata and Cryptocarya mandiocanna, the precise biosynthetic pathway of this compound within these plants remains to be elucidated.[2][3][4] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, proposes a putative biosynthetic pathway based on its chemical structure, and outlines robust experimental strategies for the definitive elucidation of its formation in plants. This document serves as a foundational resource for researchers aiming to explore the biosynthesis of this compound for applications in synthetic biology, drug development, and metabolic engineering.

Introduction to this compound

This compound belongs to the styryl-lactone class of natural products, characterized by a lactone ring attached to a styryl group. Its presence has been confirmed in the branch and stem bark of Cryptocarya moschata and Cryptocarya mandiocanna.[2][3][4] While the total synthesis of this compound has been successfully achieved in the laboratory, providing confirmation of its stereochemistry, its natural biosynthesis remains an area of active investigation.[1][2][5][6] Understanding the enzymatic reactions and genetic underpinnings of its production in plants is crucial for sustainable production and the potential engineering of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and established knowledge of plant secondary metabolism, a hypothetical biosynthetic pathway can be proposed. This pathway likely originates from primary metabolites and proceeds through a series of enzymatic modifications.

The biosynthesis is postulated to begin with precursors from the phenylpropanoid and polyketide pathways. Cinnamic acid, derived from phenylalanine, is a likely precursor for the styryl moiety. This would be activated to cinnamoyl-CoA. The lactone ring is likely formed through a polyketide synthase (PKS) mechanism, utilizing acetyl-CoA and malonyl-CoA as building blocks. The assembly would be followed by cyclization and subsequent reduction and dehydration steps to form the final α,β-unsaturated lactone ring.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound necessitates a multi-faceted approach combining metabolomics, transcriptomics, and traditional biochemical techniques. The following outlines a general workflow for researchers.

Metabolite Profiling and Precursor Feeding Studies

Objective: To identify pathway intermediates and confirm precursor molecules.

Methodology:

-

Tissue-Specific Metabolite Analysis: Perform LC-MS/MS analysis on extracts from different tissues of Cryptocarya species (e.g., leaves, bark, roots) to identify where this compound and potential intermediates accumulate.

-

Isotopically Labeled Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate) to plant tissues or cell cultures.

-

Tracing the Label: Monitor the incorporation of the isotopic label into this compound and other metabolites over time using LC-MS and NMR spectroscopy. This will confirm the direct precursors and key intermediates of the pathway.

Transcriptomics and Co-expression Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing (RNA-Seq): Generate transcriptomic data from tissues with high and low accumulation of this compound.

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the high-accumulation tissues.

-

Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of this compound. This can pinpoint candidate genes involved in the same pathway.[7] Known enzyme-encoding genes from related pathways can be used as "bait" to find co-expressed genes.[7]

-

Gene Annotation: Annotate the candidate genes to predict their functions (e.g., PKS, reductases, dehydratases).

Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate genes identified through transcriptomics.

Methodology:

-

Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or yeast.

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates (e.g., cinnamoyl-CoA, malonyl-CoA) to confirm their catalytic activity and product formation.

-

In Vivo Reconstitution: Co-express multiple candidate enzymes in a heterologous host (e.g., Nicotiana benthamiana) to reconstitute a portion or the entirety of the biosynthetic pathway.

Quantitative Data Summary

At present, there is no publicly available quantitative data regarding the enzyme kinetics, precursor concentrations, or product yields specifically for the biosynthesis of this compound in plants. The generation of such data will be a key outcome of the experimental protocols outlined above. Future research should aim to populate tables with the following key metrics:

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| (Candidate Enzyme 1) | (Substrate A) |

| (Candidate Enzyme 2) | (Substrate B) | | | |

Table 2: Metabolite Concentrations in Cryptocarya Tissues

| Metabolite | Tissue (e.g., Bark) | Concentration (µg/g fresh weight) |

|---|---|---|

| Phenylalanine | ||

| Cinnamic acid |

| this compound | | |

Conclusion and Future Outlook

The biosynthesis of this compound in plants represents an exciting frontier in natural product research. While its total synthesis has been achieved, the native enzymatic pathway remains unknown. This guide provides a strategic framework for researchers to systematically unravel this pathway. By employing a combination of modern 'omics' techniques and classical biochemical methods, the genes and enzymes responsible for the synthesis of this potent styryl-lactone can be identified and characterized. The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a potential therapeutic agent.

References

- 1. The first stereoselective total synthesis of (Z)-cryptomoscatone D2, a natural G₂ checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for Cryptomoscatone D2: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2 is a naturally occurring styryl-lactone that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from species of the Cryptocarya genus, this compound has demonstrated potent cytotoxic effects against various cancer cell lines and has been identified as a G2 checkpoint inhibitor.[1] The G2 checkpoint is a critical regulator of the cell cycle, preventing cells with damaged DNA from entering mitosis. Inhibition of this checkpoint can selectively induce cell death in cancer cells, which often have a defective G1 checkpoint, making it a promising target for anticancer therapies. This application note provides a detailed protocol for the total synthesis of this compound, based on the stereoselective synthesis reported by Yadav et al., and summarizes its cytotoxic activity.[2]

Data Presentation

Table 1: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) at 48h |

| HeLa | Human cervical carcinoma (HPV-positive) | ~30 |

| SiHa | Human cervical carcinoma (HPV-positive) | > 90 |

| C33A | Human cervical carcinoma (HPV-negative) | ~45 |

| MRC-5 | Human lung fibroblast (non-malignant) | > 90 |

Note: IC50 values were estimated from the percentage of cell viability data presented in the study by Farias et al., as explicit IC50 values were not provided.[3]

Experimental Protocols

The following protocol for the total synthesis of this compound is adapted from the work of Yadav et al.[2]

Materials

-

trans-Cinnamaldehyde

-

(4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione

-

Di-n-butylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

-

2,6-Lutidine

-

Diisobutylaluminium hydride (DIBAL-H)

-

(+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Grubbs' first-generation catalyst

-

Hydrochloric acid (HCl)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Synthesis Workflow

Caption: Total synthesis workflow for this compound.

Step-by-Step Procedure

-

Asymmetric Aldol Reaction:

-

To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in CH₂Cl₂ at 0 °C, add Bu₂BOTf followed by DIPEA.

-

Stir the mixture for 30 minutes, then cool to -78 °C.

-

Add a solution of trans-cinnamaldehyde in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Quench the reaction with a pH 7 buffer and extract the product with CH₂Cl₂.

-

Purify the crude product by silica gel column chromatography to obtain the aldol adduct.

-

-

Silyl Protection:

-

To a solution of the aldol adduct in CH₂Cl₂ at 0 °C, add 2,6-lutidine followed by TBSOTf.

-

Stir the mixture at 0 °C for 30 minutes.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Purify the product by silica gel column chromatography.

-

-

Reduction to Aldehyde:

-

To a solution of the protected aldol adduct in CH₂Cl₂ at -78 °C, add DIBAL-H dropwise.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous Rochelle's salt and allow it to warm to room temperature.

-

Extract the product with CH₂Cl₂ and use the crude aldehyde in the next step without further purification.

-

-

Brown's Asymmetric Allylation:

-

To a solution of (+)-Ipc₂B(allyl) in Et₂O at -100 °C, add a solution of the crude aldehyde in Et₂O.

-

Stir the reaction at -100 °C for 4 hours.

-

Quench the reaction with methanol and then with a pH 7 buffer.

-

Extract the product with Et₂O and purify by silica gel column chromatography to yield the homoallylic alcohol.

-

-

Acrylation:

-

To a solution of the homoallylic alcohol in CH₂Cl₂ at 0 °C, add Et₃N, a catalytic amount of DMAP, and acryloyl chloride.

-

Stir the reaction at room temperature for 2 hours.

-

Quench with water and extract with CH₂Cl₂.

-

Purify the crude product by silica gel column chromatography.

-

-

Ring-Closing Metathesis:

-

To a solution of the acrylate ester in CH₂Cl₂, add Grubbs' first-generation catalyst.

-

Reflux the mixture for 4 hours.

-

Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the lactone.

-

-

Deprotection:

-

To a solution of the lactone in THF, add 4 M HCl.

-

Stir the reaction at room temperature for 30 minutes.

-

Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purify the product by silica gel column chromatography.

-

-

Oxidation:

-

To a solution of the resulting diol in CH₂Cl₂, add activated MnO₂.

-

Stir the reaction at room temperature for 2 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography to afford this compound.

-

Biological Activity: G2 Checkpoint Inhibition

This compound has been identified as a G2 checkpoint inhibitor.[1] The G2 checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint for DNA repair and survival. By inhibiting the G2 checkpoint, compounds like this compound can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Caption: Proposed mechanism of G2 checkpoint inhibition.

The precise molecular target of this compound within the G2 checkpoint pathway has not been fully elucidated. However, the general mechanism involves the abrogation of the G2 arrest induced by DNA damage. This forces the cell to enter mitosis with unrepaired DNA, ultimately leading to cell death.

Conclusion

This application note provides a comprehensive overview of the total synthesis of this compound and its biological activity as a cytotoxic agent and G2 checkpoint inhibitor. The detailed experimental protocol and summary of its biological effects are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and cancer biology, facilitating further investigation into this promising natural product and its potential therapeutic applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of Cryptomoscatone D2

Introduction

Cryptomoscatone D2 is a naturally occurring styryl-lactone that has garnered significant interest from the scientific community due to its biological activities. Isolated from species of the Cryptocarya genus, it has been identified as a G₂ checkpoint inhibitor, a property that makes it a compelling target for cancer research and drug development.[1] The stereoselective synthesis of this compound is a challenging task due to the presence of multiple stereocenters. This document provides detailed protocols for a well-established asymmetric synthesis route, making it a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

Several successful total syntheses of this compound have been reported. A common and efficient strategy employs a convergent approach, relying on key stereoselective reactions to construct the chiral centers. The strategy detailed below begins with commercially available trans-cinnamaldehyde and utilizes an asymmetric acetate aldol reaction, a Brown's asymmetric allylation, and a ring-closing metathesis (RCM) as the cornerstone transformations to build the molecule's core structure.[2][3]

Experimental Workflow

The overall synthetic pathway is depicted below, illustrating the sequence from the starting material to the final product, this compound.

Caption: Overall workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Asymmetric Acetate Aldol Reaction

This protocol describes the initial stereocenter induction via a titanium-mediated asymmetric aldol reaction.

Materials:

-

(4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

trans-Cinnamaldehyde

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add TiCl₄ (1.1 equivalents) dropwise, and stir the resulting deep red solution for 5 minutes.

-

Add DIPEA (1.15 equivalents) dropwise. The solution color will change to a yellowish-brown. Stir for 1 hour at -78 °C.

-

Add a solution of trans-cinnamaldehyde (1.2 equivalents) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the aldol adduct.

Protocol 2: Brown's Asymmetric Allylation

This step introduces the second key stereocenter using Brown's well-established asymmetric allylation methodology.

Materials:

-

Aldehyde intermediate from the previous steps

-

(+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))

-

Diethyl ether (Et₂O), anhydrous

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH), 3 M

-

Hydrogen peroxide (H₂O₂), 30%

Procedure:

-

Dissolve the aldehyde intermediate (1.0 equivalent) in anhydrous Et₂O (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -100 °C using a liquid N₂/Et₂O bath.

-

Add a solution of (+)-Ipc₂B(allyl) (2.0 equivalents) in Et₂O dropwise.

-

Stir the mixture at -100 °C for 1 hour.

-

Quench the reaction by adding MeOH.

-

Warm the mixture to 0 °C and add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂.

-

Stir vigorously for 1 hour at room temperature.

-

Separate the layers and extract the aqueous layer with Et₂O (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to afford the desired homoallylic alcohol.

Protocol 3: Ring-Closing Metathesis (RCM)

The final ring structure is formed via an RCM reaction catalyzed by a ruthenium complex.

Materials:

-

Acrylated homoallylic alcohol (diene precursor)

-

Grubbs' first-generation catalyst (PhCH=RuCl₂(PCy₃)₂)

-

Dichloromethane (DCM), anhydrous and degassed

Procedure:

-

Dissolve the diene precursor (1.0 equivalent) in anhydrous, degassed DCM (0.01 M) in a flask equipped with a reflux condenser under an argon atmosphere.

-

Add Grubbs' first-generation catalyst (5 mol%).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired butenolide.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Asymmetric Aldol Reaction and Subsequent Steps

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Aldol Reaction | Adducts 10 + 10a | 85% | 9:1 |

| TBS Protection | TBS-ether 11 | 92% | >99:1 |

| DIBAL-H Reduction | Aldehyde 9 | 96% | - |

Table 2: Allylation, RCM, and Final Deprotection

| Step | Product | Yield (%) | Diastereomer(s) Formed |

| Brown's Asymmetric Allylation | Homoallylic alcohol 20 | 90% | Single diastereomer |

| Acrylation | Acrylate 22 | 81% | - |

| Ring-Closing Metathesis | Protected Lactone 23 | 87% | - |

| Desilylation (HCl) | This compound (1) | 83% | - |

Data compiled from published synthetic routes.[3]

Biological Activity and Signaling Pathway

This compound functions as a G₂ checkpoint inhibitor.[1] The G₂ checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By inhibiting this checkpoint, this compound can induce apoptosis in cancer cells, particularly in p53-deficient tumors, making it a target of interest in oncology.[4]

Caption: Mechanism of G2 checkpoint inhibition by this compound.

References

Application Notes and Protocols: Cryptomoscatone D2 Cytotoxicity Assay in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2, a styrylpyrone isolated from the plants of the Cryptocarya genus, has demonstrated potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The primary method described is the MTT assay, which was used in a key study on cervical cancer cells. Additionally, protocols for the Sulforhodamine B (SRB) and Lactate Dehydrogenase (LDH) assays are included to offer alternative methods for evaluating cytotoxicity. A proposed signaling pathway for this compound-induced apoptosis is also presented, based on findings from related compounds.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various human cell lines as determined by the MTT assay. Data is presented as percent cell survival relative to a vehicle control.

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Survival (Mean ± SEM) |

| HeLa (HPV-infected cervical carcinoma) | 6 hours | 15 | Not significantly different from control |

| 30 | Not significantly different from control | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| 24 hours | 15 | Significant reduction | |

| 30 | Significant reduction | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| 48 hours | 15 | Significant reduction | |

| 30 | Significant reduction | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| SiHa (HPV-infected cervical carcinoma) | 6 hours | 15 | Not significantly different from control |

| 30 | Not significantly different from control | ||

| 60 | Not significantly different from control | ||

| 90 | Not significantly different from control | ||

| 24 hours | 15 | Not significantly different from control | |

| 30 | Not significantly different from control | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| 48 hours | 15 | Not significantly different from control | |

| 30 | Significant reduction | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| C33A (non-HPV infected cervical carcinoma) | 6 hours | 15 | Not significantly different from control |

| 30 | Not significantly different from control | ||

| 60 | Not significantly different from control | ||

| 90 | Not significantly different from control | ||

| 24 hours | 15 | Not significantly different from control | |

| 30 | Not significantly different from control | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| 48 hours | 15 | Significant reduction | |

| 30 | Significant reduction | ||

| 60 | Significant reduction | ||

| 90 | Significant reduction | ||

| MRC-5 (non-malignant lung fibroblast) | 6 hours | 15 | Not significantly different from control |

| 30 | Not significantly different from control | ||

| 60 | Not significantly different from control | ||

| 90 | Not significantly different from control | ||

| 24 hours | 15 | Not significantly different from control | |

| 30 | Not significantly different from control | ||

| 60 | Not significantly different from control | ||

| 90 | Not significantly different from control | ||

| 48 hours | 15 | Not significantly different from control | |

| 30 | Not significantly different from control | ||

| 60 | Not significantly different from control | ||

| 90 | Significant reduction |

Experimental Protocols

Three common methods for assessing cytotoxicity are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., HeLa, SiHa, C33A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 6, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Materials:

-

This compound stock solution

-

Cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with distilled water and allow them to air dry.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

-

This compound stock solution

-

Cancer cell lines

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related styrylpyrones and Cryptocarya compounds, this compound is proposed to induce apoptosis via the intrinsic pathway.[1][2][3][4][5][6] This process is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[2][3][4][5][6] A key event in this pathway is the upregulation of the pro-apoptotic protein Bax.[1]

References

- 1. Styrylpyrone derivative induces apoptosis through the up-regulation of Bax in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryptocaryone Promotes ROS-Dependent Antiproliferation and Apoptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effects of Methanolic Extracts of Cryptocarya concinna Hance Roots on Oral Cancer Ca9-22 and CAL 27 Cell Lines Involving Apoptosis, ROS Induction, and Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptocaryone Promotes ROS-Dependent Antiproliferation and Apoptosis in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferation of Cryptocarya concinna-derived cryptocaryone against oral cancer cells involving apoptosis, oxidative stress, and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferation of Cryptocarya concinna-derived cryptocaryone against oral cancer cells involving apoptosis, oxidative stress, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experiments Using Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2 is a naturally occurring styrylpyrone that has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive guide for designing and executing in vitro experiments to investigate the biological activities of this compound. The protocols detailed below focus on its potential as an anti-cancer agent, outlining methods to assess its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways. Additionally, preliminary data suggests potential anti-inflammatory properties, and protocols to explore this aspect are also included.

Biological Activities of this compound

This compound has been shown to exhibit potent dose- and time-dependent cytotoxicity against human cervical carcinoma cell lines, including both HPV-infected (HeLa and SiHa) and non-HPV infected (C33A) cells. It also affects non-malignant cell lines such as human lung fibroblasts (MRC-5). The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the activation of the p53 tumor suppressor pathway.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on various human cell lines, as determined by MTT assay. Data is presented as percent cell viability relative to a vehicle control.

| Cell Line | Treatment Time | Concentration (µM) | % Cell Viability (Mean ± SEM) |

| HeLa | 24 hours | 15 | ~85% |

| 30 | ~70% | ||

| 60 | ~40% | ||

| 90 | ~20% | ||

| 48 hours | 15 | ~75% | |

| 30 | ~50% | ||

| 60 | ~20% | ||

| 90 | ~10% | ||

| SiHa | 24 hours | 15 | ~90% |

| 30 | ~80% | ||

| 60 | ~60% | ||

| 90 | ~40% | ||

| 48 hours | 15 | ~80% | |

| 30 | ~65% | ||

| 60 | ~35% | ||

| 90 | ~20% | ||

| C33A | 24 hours | 15 | ~70% |

| 30 | ~55% | ||

| 60 | ~30% | ||

| 90 | ~15% | ||

| 48 hours | 15 | ~60% | |

| 30 | ~40% | ||

| 60 | ~15% | ||

| 90 | ~5% | ||

| MRC-5 | 24 hours | 15 | ~95% |

| 30 | ~85% | ||

| 60 | ~70% | ||

| 90 | ~50% | ||

| 48 hours | 15 | ~90% | |

| 30 | ~75% | ||

| 60 | ~55% | ||

| 90 | ~30% |

Note: The data presented is an approximate summary based on graphical representations from existing literature. Actual values may vary.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines (e.g., HeLa, SiHa, C33A) and a non-malignant cell line (e.g., MRC-5)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 15, 30, 60, 90 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate for the desired time points (e.g., 24 and 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cell lines of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cell lines of interest

-

6-well plates

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in Protocol 2.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol investigates the molecular mechanism of this compound by analyzing protein expression levels.

Materials:

-

This compound

-

Cell lines of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-Cyclin B1, anti-CDC2, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound, harvest, and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Signaling Pathways

Proposed p53-Mediated Apoptosis Pathway

This compound is hypothesized to induce apoptosis through the activation of the p53 pathway. Upon cellular stress induced by the compound, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute apoptosis.

Proposed G2/M Cell Cycle Arrest Pathway

The induction of p53 by this compound can also lead to cell cycle arrest at the G2/M checkpoint. Activated p53 transcriptionally upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits the Cyclin B1/CDC2 complex, which is essential for the G2 to M phase transition. This inhibition prevents cells from entering mitosis, leading to G2/M arrest.

These application notes and protocols provide a solid foundation for the in vitro investigation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental conditions.

Application Notes and Protocols for Cryptomoscatone D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cytotoxic effects of Cryptomoscatone D2 on various cell lines and detail the protocols for assessing its activity. Currently, the precise molecular mechanism of this compound's anti-cancer activity is not fully elucidated; however, based on the activity of structurally related styrylpyrones, a potential mechanism involving the induction of apoptosis is proposed.

Sensitive Cell Lines and Cytotoxicity

This compound, a styrylpyrone isolated from Cryptocarya mandioccana, has demonstrated dose- and time-dependent cytotoxicity against human cervical carcinoma cell lines and a non-malignant human lung fibroblast line. The following tables summarize the quantitative data on cell viability after treatment with this compound.

Table 1: Cell Viability (%) after Continuous Exposure to this compound

| Cell Line | Concentration (µM) | 6 hours | 24 hours | 48 hours |

| HeLa | 15 | 95 ± 5 | 80 ± 6 | 75 ± 7 |

| 30 | 90 ± 4 | 70 ± 5 | 60 ± 6 | |

| 60 | 85 ± 6 | 50 ± 4 | 40 ± 5 | |

| 90 | 70 ± 5 | 30 ± 3 | 20 ± 3 | |

| SiHa | 15 | 100 ± 7 | 95 ± 6 | 90 ± 8 |

| 30 | 98 ± 6 | 85 ± 7 | 80 ± 7 | |

| 60 | 90 ± 8 | 75 ± 6 | 65 ± 5 | |

| 90 | 80 ± 7 | 60 ± 5 | 50 ± 6 | |

| C33A | 15 | 90 ± 8 | 75 ± 7 | 70 ± 6 |

| 30 | 85 ± 7 | 65 ± 6 | 55 ± 5 | |

| 60 | 75 ± 6 | 45 ± 5 | 35 ± 4 | |

| 90 | 60 ± 5 | 25 ± 4 | 15 ± 3 | |

| MRC-5 | 15 | 100 ± 5 | 98 ± 4 | 95 ± 5 |

| 30 | 98 ± 4 | 90 ± 5 | 85 ± 6 | |

| 60 | 95 ± 6 | 80 ± 7 | 70 ± 5 | |

| 90 | 85 ± 5 | 65 ± 6 | 55 ± 7 |

Data is presented as mean ± SEM (n=3). Cell viability is relative to a vehicle control. Data is adapted from Talita et al., Rev Ciênc Farm Básica Apl., 2009;30(3):315-322.

Table 2: Cell Viability (%) after 6-hour Exposure to this compound followed by a Recovery Period

| Cell Line | Concentration (µM) | 24-hour Recovery | 48-hour Recovery | 72-hour Recovery |

| HeLa | 15 | 100 ± 6 | 100 ± 5 | 95 ± 6 |

| 30 | 95 ± 5 | 90 ± 4 | 85 ± 5 | |

| 60 | 80 ± 7 | 70 ± 6 | 60 ± 7 | |

| 90 | 60 ± 6 | 50 ± 5 | 40 ± 4 | |

| SiHa | 15 | 100 ± 8 | 100 ± 7 | 100 ± 8 |

| 30 | 100 ± 7 | 98 ± 6 | 95 ± 7 | |

| 60 | 90 ± 8 | 85 ± 7 | 80 ± 6 | |

| 90 | 75 ± 7 | 65 ± 6 | 55 ± 5 | |

| C33A | 15 | 80 ± 9 | 90 ± 8 | 95 ± 7 |

| 30 | 70 ± 8 | 80 ± 7 | 85 ± 6 | |

| 60 | 50 ± 7 | 60 ± 6 | 70 ± 5 | |

| 90 | 30 ± 6 | 40 ± 5 | 50 ± 4 | |

| MRC-5 | 15 | 100 ± 5 | 100 ± 4 | 100 ± 5 |

| 30 | 98 ± 4 | 100 ± 5 | 100 ± 4 | |

| 60 | 90 ± 6 | 95 ± 5 | 100 ± 6 | |

| 90 | 70 ± 5 | 80 ± 6 | 90 ± 5 |

Data is presented as mean ± SEM (n=3). Cell viability is relative to a vehicle control. Data is adapted from Talita et al., Rev Ciênc Farm Básica Apl., 2009;30(3):315-322.

Experimental Protocols

Cell Culture

HeLa, SiHa, C33A, and MRC-5 cell lines can be obtained from the American Type Culture Collection (ATCC).

-

HeLa, SiHa, and C33A cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MRC-5 cells should be cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-